molecular formula C6H3BrClN3 B1284127 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine CAS No. 245325-30-8

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B1284127
CAS No.: 245325-30-8
M. Wt: 232.46 g/mol
InChI Key: OIWHFIVQONMGEC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine typically involves the halogenation of pyrazolo[3,4-C]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the pyrazolo[3,4-C]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and safety. The use of protective groups and subsequent deprotection steps can also be employed to achieve the desired substitution pattern .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and other nucleophiles.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

    Buchwald-Hartwig Amination: Palladium catalysts and amine reagents are employed.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-3-1-5(8)9-2-4(3)10-11-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWHFIVQONMGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571876
Record name 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245325-30-8
Record name 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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